3-(Fluorosulfonyl)benzoic acid
Overview
Description
The compound 3-(Fluorosulfonyl)benzoic acid is a fluorinated benzoic acid derivative, which is a part of a broader class of compounds that have been studied for various applications, including anti-inflammatory agents, photoluminescence properties, and electrophilic asymmetric fluorination. These compounds often contain a sulfonyl group attached to an aromatic ring, which can significantly affect their chemical and physical properties .
Synthesis Analysis
The synthesis of related fluorosulfonyl compounds involves reactions with fluorosulfuryl isocyanate, as seen in the preparation of N-(3-Thenoyl)fluorosulfonimide . Another example includes the synthesis of p-fluorosulfonyl[14C]-benzoyl-5'-adenosine, which was derived from carboxy-p-amino[14C]benzoic acid through a multi-step reaction . These methods highlight the versatility of fluorosulfonyl groups in synthetic chemistry and their potential for incorporation into various molecular frameworks.
Molecular Structure Analysis
The molecular structure of compounds containing the fluorosulfonyl group is characterized by strong intermolecular hydrogen bonding, as observed in the crystal structure of N-(3-Thenoyl)fluorosulfonimide . The presence of the fluorosulfonyl group can also influence the electron distribution within the molecule, affecting the bond lengths and angles, which is crucial for understanding the reactivity and interaction of these compounds with other molecules.
Chemical Reactions Analysis
Compounds with the fluorosulfonyl group can undergo various chemical reactions. For instance, the reaction of vinyl type carbocations with benzene derivatives in fluorosulfonic acid leads to the synthesis of alkyl 3,3-diarylpropenoates . Additionally, the presence of electron-donating substituents on the aromatic ring can significantly affect the photoluminescence properties when these compounds form complexes with Eu(III) ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorosulfonyl compounds are influenced by their molecular structure. For example, the pKa of N-(3-Thenoyl)fluorosulfonimide indicates it is a moderately strong nitrogen acid . The electrochemical behavior of these compounds is also noteworthy, as some are electroinactive over a certain voltage range but can undergo hydrogen reduction . The binding affinity in plasma and the distribution in tissues are other important properties that have been studied, particularly in the context of pharmacology .
Scientific Research Applications
Palladium-Catalyzed Fluorosulfonylation
3-(Fluorosulfonyl)benzoic acid has been utilized in the palladium-catalyzed intermolecular fluorosulfonylation of styrenes. This process is significant due to its regio- and diastereoselective nature, providing a route to synthesize various β-fluoro sulfones under mild conditions. The reaction mechanism involves a high-valent L2Pd(III)F species reacting with a benzylic carbon radical to form a C-F bond, showcasing an unconventional approach compared to traditional radical fluorination reactions (Yuan et al., 2015).
Environmental Remediation
Heat-activated Persulfate Oxidation
In the context of environmental remediation, specifically groundwater treatment, heat-activated persulfate oxidation of perfluorinated compounds like PFOA and 6:2 fluorotelomer sulfonic acid has been researched. Although not directly involving 3-(Fluorosulfonyl)benzoic acid, this study highlights the significance of fluorosulfonyl groups in environmental chemistry, especially for in-situ remediation processes (Park et al., 2016).
Material Science and Photoluminescence
Functionalized Polysulfones with Luminescent Properties
The field of material science benefits from the use of benzoic acid derivatives. For instance, benzoic acid-functionalized polysulfones have been synthesized and studied for their luminescent properties when coordinated with Eu(III) and Tb(III) ions. These materials are notable for their potential in optoelectronics and display technologies (Gao et al., 2015).
Analytical Chemistry
Determination of Fluorinated Aromatic Carboxylic Acids
Analytical methods for determining fluorinated aromatic carboxylic acids, like 3-(Fluorosulfonyl)benzoic acid, in aqueous matrices are crucial in various industrial applications, such as hydrothermal, geothermal, leaching, and oilfield applications. Advanced extraction and determination techniques have been developed to achieve lower limits of concentration, showcasing the importance of these compounds in tracer studies and environmental monitoring (Kumar & Sharma, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-fluorosulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYMBWGOJRULOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196499 | |
Record name | 3-(Fluorosulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluorosulfonyl)benzoic acid | |
CAS RN |
454-95-5 | |
Record name | 3-(Fluorosulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Fluorosulfonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 454-95-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Fluorosulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(fluorosulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(FLUOROSULFONYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHS963JL6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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